Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C31H35N3O5 and a molecular weight of 529.642 g/mol . This compound is part of the dihydropyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . The reaction is usually carried out in an aqueous medium with a suitable catalyst to enhance the yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory and analgesic properties. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: The compound’s ability to inhibit certain enzymes and pathways makes it useful in studying biochemical processes and disease mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and reducing inflammation .
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives, such as:
- Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 2,6-dimethyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 2,6-dimethyl-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties . Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C31H35N3O5 |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H35N3O5/c1-6-18-39-24-16-14-22(15-17-24)29-25(19-34(33-29)23-12-10-9-11-13-23)28-26(30(35)37-7-2)20(4)32-21(5)27(28)31(36)38-8-3/h9-17,19,28,32H,6-8,18H2,1-5H3 |
InChI Key |
LATMPUYNIQPHEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OCC)C)C)C(=O)OCC)C4=CC=CC=C4 |
Origin of Product |
United States |
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